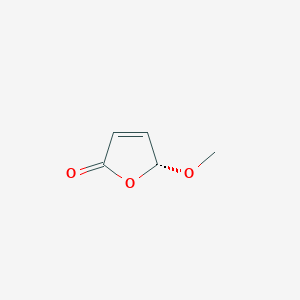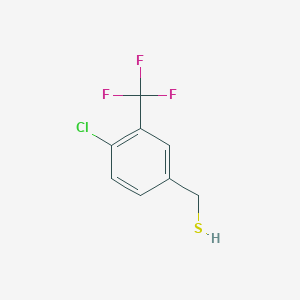
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is a complex organic compound characterized by the presence of multiple fluorine atoms and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene is unique due to its specific arrangement of fluorine atoms and the presence of a pentyl group. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C23H19F5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3-difluoro-5-(2-fluoro-4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H19F5/c1-2-3-4-5-14-6-7-19(20(26)8-14)15-11-21(27)23(22(28)12-15)16-9-17(24)13-18(25)10-16/h6-13H,2-5H2,1H3 |
InChI Key |
SEFSHUKNGLUUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC(=CC(=C3)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




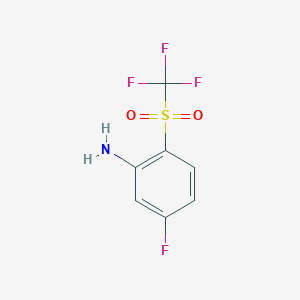
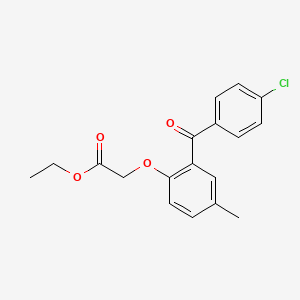


![4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12840587.png)

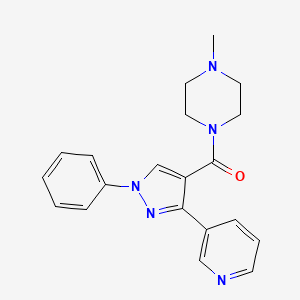

![1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride](/img/structure/B12840610.png)

